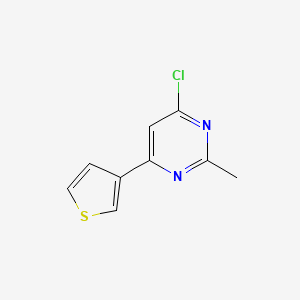

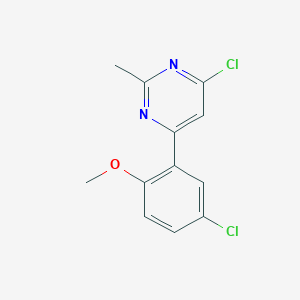

4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine

Vue d'ensemble

Description

Synthesis Analysis

Thiophene derivatives, such as “4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine”, can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted at the 4th position with a chlorine atom, at the 2nd position with a methyl group, and at the 6th position with a thiophen-3-yl group.

Chemical Reactions Analysis

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine” include a density of 1.326±0.06 g/cm3 (Predicted) and a boiling point of 296.2±25.0 °C (Predicted) .

Applications De Recherche Scientifique

Synthesis of Anticancer Drug Intermediates

- 4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine and its derivatives are crucial in the synthesis of small molecule anticancer drugs. A study by Kou and Yang (2022) demonstrates a rapid synthesis method for such compounds, highlighting their importance as intermediates in anticancer drug development.

Nonlinear Optical (NLO) Applications

- The pyrimidine ring, due to its presence in DNA and RNA, and its derivatives, particularly those including thiophene, have significant applications in nonlinear optics (NLO). A detailed study by Hussain et al. (2020) explores the structural, electronic, and NLO properties of thiopyrimidine derivatives, indicating their potential for high-tech optoelectronic applications.

Antimicrobial Properties

- Compounds derived from 4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine show promising antimicrobial properties. Patel and Patel (2017) synthesized various derivatives and evaluated their antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents.

Charge Transfer Materials

- The derivatives of 4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine are also explored for their charge transfer properties. Irfan (2014) conducted a study focusing on the electronic, photophysical, and charge transfer properties of these derivatives, indicating their utility in semiconductor devices.

Quantum Chemical Calculations

- The non-covalent interactions in certain derivatives of 4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine have been studied for their chemical properties. Zhang et al. (2018) synthesized and characterized these compounds, providing insights into their potential for various chemical applications.

Anti-Inflammatory and Analgesic Agents

- Some derivatives of 4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Muralidharan et al. (2019) demonstrated the potential of these derivatives in medicinal chemistry.

Safety And Hazards

The safety data sheet for a similar compound, “4-Chloro-2-(methylthio)pyrimidine”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Propriétés

IUPAC Name |

4-chloro-2-methyl-6-thiophen-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-6-11-8(4-9(10)12-6)7-2-3-13-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCCIFHYYLILOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine | |

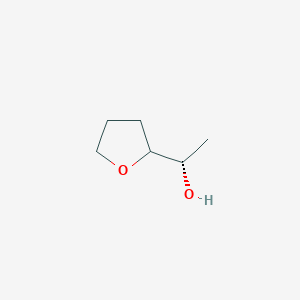

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

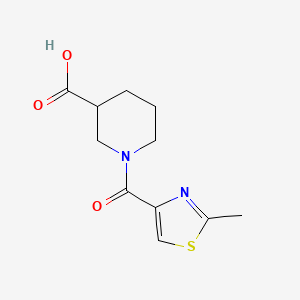

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1425744.png)

![2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1425745.png)

![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)